2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a nitrophenyl sulfonyl moiety
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets .
Mode of Action
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been found to exhibit a variety of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Action Environment
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy hückel’s rule .
Biochemical Analysis
Biochemical Properties
The thiazole ring in 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo various reactions, including donor–acceptor and nucleophilic reactions
Molecular Mechanism
Some thiazole derivatives have been suggested to act as competitive inhibitors of the enzyme dihydropteroate synthetase (DHPS), which plays a crucial role in the synthesis of folate necessary for the synthesis of nucleic acids . Inhibition of DHPS prevents bacterial cell division, resulting in a bacteriostatic effect .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoyl chloride with 2-aminothiazole to form an intermediate, which is then reacted with 4-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzamide group can be substituted with other functional groups to create new compounds.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can yield a wide range of functionalized thiazole derivatives .
Scientific Research Applications
2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide
- N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides
- N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives
Uniqueness
2-methyl-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O5S2/c1-11-4-2-3-5-14(11)16(21)19-17-18-10-15(26-17)27(24,25)13-8-6-12(7-9-13)20(22)23/h2-10H,1H3,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJCUKJNTBFYFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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